molecular formula C17H20N4O6S2 B2928804 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide CAS No. 2034542-64-6

2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide

Cat. No. B2928804
CAS RN: 2034542-64-6
M. Wt: 440.49
InChI Key: XYRPYAZBUDTRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O6S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Novel heterocyclic compounds, including those derived from benzodifuran, thiadiazole, and oxadiazole, have been synthesized for potential use as anti-inflammatory, analgesic, and antimicrobial agents. For example, compounds based on benzodifuran and thiadiazole scaffolds have shown COX-2 inhibitory, analgesic, and anti-inflammatory activities in screening assays (Abu‐Hashem et al., 2020). Additionally, some compounds exhibit potential for photodynamic therapy applications due to their photophysical properties, such as high singlet oxygen quantum yield (Pişkin et al., 2020).

Anticancer Activities

New derivatives based on benzothiadiazinyl and triazolothiadiazine scaffolds have been explored for their anticancer activities across various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds with specific structural features have shown moderate to good inhibitory activity, suggesting their potential in cancer treatment strategies (Kamal et al., 2011).

Antimicrobial and Antifungal Properties

Benzamide derivatives with varying bioactive moieties have demonstrated efficacy as antimicrobials against both bacterial and fungal species. Specific compounds have shown significant antibacterial and antifungal activities, which are characterized through spectral and elemental analysis, along with X-ray crystallography for structural elucidation (Priya et al., 2006).

Nematocidal Activities

Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematocidal activities, demonstrating significant efficacy against Bursaphelenchus xylophilus. These compounds show promise as lead compounds for the development of new nematicides (Liu et al., 2022).

Schiff Base Ligands for Antimicrobial Activity

Schiff bases derived from imino-4-methoxyphenol thiazole have been synthesized and characterized, showing moderate activity against bacterial and fungal strains. These findings indicate the potential for developing new antimicrobial agents based on Schiff base ligands (Vinusha et al., 2015).

properties

IUPAC Name

2-methoxy-5-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-20-14-5-3-4-6-15(14)21(29(20,25)26)10-9-19-28(23,24)12-7-8-16(27-2)13(11-12)17(18)22/h3-8,11,19H,9-10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRPYAZBUDTRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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